BenchChemオンラインストアへようこそ!

Bisdehydrodoisynolic acid

Selective Estrogen Receptor Modulator Enantiomer-specific pharmacology Reporter gene assay

Bisdehydrodoisynolic acid (BDDA), primarily studied as its (Z)-isomer (Z-BDDA), is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) derived from the doisynolic acid class. Characterized by a profound paradox of low estrogen receptor (ER) binding affinity but exceptionally high in vivo estrogenic potency, it is one of the most potent estrogens known.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 17659-88-0
Cat. No. B12801253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisdehydrodoisynolic acid
CAS17659-88-0
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O
InChIInChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m0/s1
InChIKeyHMYBVYBHZVQZNH-FUHWJXTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisdehydrodoisynolic Acid (CAS 17659-88-0): A Potent Non-Steroidal SERM for Metabolic and Oncologic Research


Bisdehydrodoisynolic acid (BDDA), primarily studied as its (Z)-isomer (Z-BDDA), is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) derived from the doisynolic acid class [1]. Characterized by a profound paradox of low estrogen receptor (ER) binding affinity but exceptionally high in vivo estrogenic potency, it is one of the most potent estrogens known [2]. Its biological activity is highly enantiomer-specific, with the (-) enantiomer acting as a potent agonist for both ERα and ERβ, while the (+) enantiomer shows minimal activity, a property that enables unique tissue-selective pharmacology not attainable with simpler estrogens like 17β-estradiol [3].

Why Generic Substitution Fails: The Enantiomer-Dependent Activity of Bisdehydrodoisynolic Acid


Substituting Z-BDDA with other SERMs like tamoxifen or raloxifene, or even the racemic mixture, ignores its unique enantiomer-specific pharmacodynamics. The (+)-Z-BDDA enantiomer is essentially inactive at ERα and ERβ, whereas (-)-Z-BDDA is a potent agonist [1]. This contrasts sharply with 17β-estradiol, which activates both receptors non-selectively. Consequently, the biological outcome—and the compound's utility in probing tissue-specific estrogenic effects or treating metabolic disorders without reproductive side effects—is entirely dependent on the enantiomeric purity and identity of the Z-BDDA isomer used, making generic substitution chemically and pharmacologically invalid [2].

Quantitative Evidence for Bisdehydrodoisynolic Acid Differentiation


Enantiomer-Dependent Transcriptional Activity: (-)-Z-BDDA is a Potent ER Agonist, (+)-Z-BDDA is Inactive

In a direct head-to-head comparison using transfectional analysis in HeLa cells, (-)-Z-BDDA activated gene transcription via ERα with an EC50 of approximately 0.3 nM and via ERβ with an EC50 of approximately 5 nM. In stark contrast, the enantiomer (+)-Z-BDDA showed little to no agonist activity in either assay [1]. This demonstrates that the biological activity of Z-BDDA is not just a property of the chemical scaffold but is strictly governed by its absolute stereochemistry.

Selective Estrogen Receptor Modulator Enantiomer-specific pharmacology Reporter gene assay

The Binding-Activity Paradox: Low ER Affinity with High In Vivo Potency Contrasts Sharply with Estradiol

In competitive binding assays, (-)-Z-BDDA exhibited a relative binding affinity (RBA) for ERα of only approximately 6% compared to 17β-estradiol (E2, set to 100%). For ERβ, the RBA was approximately 7%. Direct binding assays confirmed similarly low affinities of 1.7% and 1.5% for ERα and ERβ, respectively [1]. This extremely poor in vitro binding is paradoxical, as Z-BDDA is one of the most potent estrogens known in animal models [2]. This profile is opposite to that of E2, which has high affinity and high potency, suggesting a unique mechanism of action.

Estrogen receptor binding Binding-activity paradox Pharmacology

Superior Metabolic Profile Over Rosiglitazone: (+)-Z-BDDA Reduces Body Weight and Lipids

In a chronic 29-week study on female Zucker Diabetic Fatty (ZDF) rats, (+)-Z-BDDA (1.8 mg/kg diet) was directly compared to the antidiabetic drug rosiglitazone (100 mg/kg diet). Results showed that (+)-Z-BDDA treatment led to significantly less weight gain and a decrease in total body lipids (p<0.05) compared to both control and rosiglitazone-treated animals. In contrast, rosiglitazone treatment resulted in the highest body weight and total body lipids (p<0.05) [1]. Both treatments reduced fasting plasma glucose, but (+)-Z-BDDA uniquely avoided the weight gain and lipid increase seen with rosiglitazone.

Metabolic syndrome Obesity PPARgamma

Tissue-Selective SERM Activity: (-)-Z-BDDA Lacks Uterotrophic Effects, Unlike Estradiol and its Enantiomers

A comparative study in rats directly investigated the chronic effects of Z-BDDA enantiomers and 17β-estradiol (E2). Both (+)- and (±)-Z-BDDA, as well as E2, significantly increased uterine weight, a classic measure of estrogenicity in reproductive tissue. However, (-)-Z-BDDA did not induce this uterotrophic effect, demonstrating a unique tissue-selective SERM profile [1]. This property is not observed with the natural hormone E2 or the other Z-BDDA isomers.

Selective Estrogen Receptor Modulator Uterotrophic assay Tissue selectivity

Functional Selectivity of Derivatives: Methyl Ester Increases Binding Affinity Without Enhancing Gene Expression

Derivatization of Z-BDDA provides further evidence of its unique pharmacology. The methyl ester of Z-BDDA showed a 14- to 20-fold increase in relative binding affinity (RBA) for ERα and ERβ, respectively, compared to the parent compound. Remarkably, this increased binding affinity did not translate into increased reporter gene expression [1]. In contrast, modifying a classical estrogen like estradiol to increase binding affinity generally results in a proportional increase in transcriptional activity. This uncoupling of binding from function is a distinctive feature of the Z-BDDA scaffold.

Structure-activity relationship Binding paradox Functional selectivity

Prostatic Indication Without Feminizing Effects: A Unique Therapeutic Window Not Found with Estradiol

A granted U.S. patent (US 6,608,111) specifically claims a method for treating prostatitis, benign prostatic hypertrophy, and prostate cancer by administering (+)-Z-BDDA without accompanying feminizing effects [1]. This is a critical differentiation from 17β-estradiol and other non-selective estrogens, which, while effective against prostate conditions, carry a high risk of feminizing side effects such as gynecomastia. The tissue-selective SERM activity of Z-BDDA, documented in comparative rodent studies, provides the mechanistic basis for this therapeutic window [2].

Prostate cancer Therapeutic window Feminization

Optimal Research and Industrial Applications for Bisdehydrodoisynolic Acid


Probing Non-Classical Estrogen Signaling Pathways

Given its profound binding-activity paradox, with ER binding affinities 94% lower than estradiol but high in vivo potency [1], Z-BDDA is the ideal chemical probe for studying non-classical, ER-independent estrogenic mechanisms or membrane-initiated steroid signaling. It can dissect pathways where traditional high-affinity ligands fail to provide clarity.

Metabolic Syndrome Research: A Weight-Neutral Insulin Sensitizer

(+)-Z-BDDA is a superior tool for metabolic syndrome research because it improves glycemic control while reducing body weight and total body lipids, a profile directly contrasted with the weight gain caused by the standard insulin sensitizer rosiglitazone in Zucker Diabetic Fatty rats [2]. This makes it invaluable for studying the effects of insulin sensitization independent of adiposity.

Enantiomer-Specific Tissue-Selective Estrogen Therapy Research

The discovery that (-)-Z-BDDA acts as a potent ER agonist without inducing uterine growth, unlike its (+)-enantiomer and 17β-estradiol [3], positions it as a key lead compound for designing next-generation SERMs. It is specifically suited for research targeting metabolic, cardiovascular, or neurological benefits of estrogen while avoiding reproductive tissue risks.

Prostate Cancer Treatment with Reduced Feminization Liability

Based on its patent-backed claims (US 6,608,111) and distinct SERM activity [4], (+)-Z-BDDA is a high-priority candidate for preclinical development programs aiming to treat prostatic conditions. Its reported ability to target prostate tissue without the feminizing side effects associated with estradiol offers a clear translational pathway for male-specific endocrine therapies.

Quote Request

Request a Quote for Bisdehydrodoisynolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.